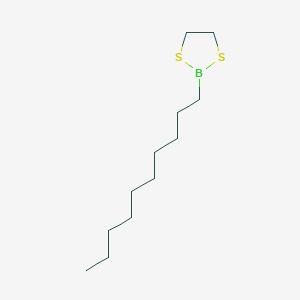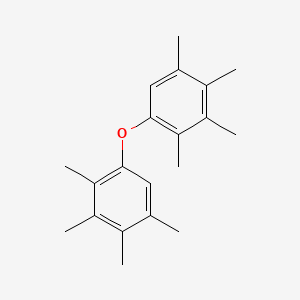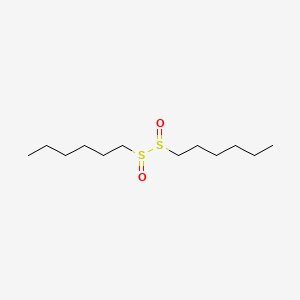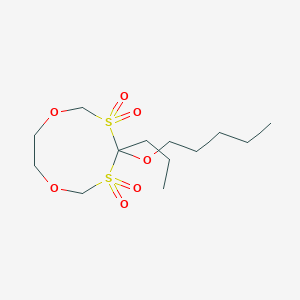
2-Decyl-1,3,2-dithiaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Decyl-1,3,2-dithiaborolane is a heterocyclic compound containing boron, sulfur, and carbon atoms.
准备方法
Synthetic Routes and Reaction Conditions
2-Decyl-1,3,2-dithiaborolane can be synthesized through the reaction of borane-dimethyl sulfide complex (BH3·SMe2) with 1,2-ethanedithiol . The reaction typically involves the following steps:
- Mixing borane-dimethyl sulfide complex with 1,2-ethanedithiol in an inert atmosphere.
- Heating the mixture to facilitate the reaction.
- Purifying the resulting product through distillation or recrystallization.
Industrial Production Methods
This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield .
化学反应分析
Types of Reactions
2-Decyl-1,3,2-dithiaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: It can participate in substitution reactions where the boron or sulfur atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted boron or sulfur compounds.
科学研究应用
2-Decyl-1,3,2-dithiaborolane has several applications in scientific research:
作用机制
The mechanism of action of 2-Decyl-1,3,2-dithiaborolane involves its interaction with various molecular targets. The compound can form complexes with nucleophiles, such as amines and phosphines, through its boron atom. This interaction can lead to the formation of stable adducts, which can then participate in further chemical reactions . The sulfur atoms in the compound also play a crucial role in its reactivity, allowing it to undergo oxidation and reduction reactions .
相似化合物的比较
Similar Compounds
1,3,2-Dithiaborinane: Another alkylthioborane with similar chemical properties but different ring size.
1,3,2-Dioxaborolane: A related compound where oxygen atoms replace sulfur atoms in the ring structure.
Uniqueness
2-Decyl-1,3,2-dithiaborolane is unique due to its specific combination of boron, sulfur, and carbon atoms, which imparts distinct chemical reactivity and stability. Its decyl group also contributes to its hydrophobicity, making it suitable for applications in non-polar environments .
属性
CAS 编号 |
63076-46-0 |
|---|---|
分子式 |
C12H25BS2 |
分子量 |
244.3 g/mol |
IUPAC 名称 |
2-decyl-1,3,2-dithiaborolane |
InChI |
InChI=1S/C12H25BS2/c1-2-3-4-5-6-7-8-9-10-13-14-11-12-15-13/h2-12H2,1H3 |
InChI 键 |
ODASGFGZTPYUTR-UHFFFAOYSA-N |
规范 SMILES |
B1(SCCS1)CCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(4-Oxo-2H-4lambda~5~-[1,3]dithiolo[4,5-b]pyrazin-2-ylidene)propanedinitrile](/img/structure/B14509616.png)
![Benzaldehyde, 2-[[2-(hydroxymethyl)phenyl]thio]-](/img/structure/B14509620.png)



![Methyl (2E)-[(2,4-dimethoxyphenyl)imino]acetate](/img/structure/B14509653.png)

![3-(2,6-Dichlorophenyl)[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B14509672.png)

![[(2,4,6-Tribromophenyl)imino]-lambda~4~-sulfanethione](/img/structure/B14509685.png)


![(1E)-N-{2-[(E)-Benzylideneamino]ethyl}butan-1-imine](/img/structure/B14509704.png)
